4-Isopropyloxazol-2-amine

Lipophilicity Drug-like properties Oxazole scaffold

4-Isopropyloxazol-2-amine (CAS 229003-15-0, PubChem CID is a 2-aminooxazole derivative bearing an isopropyl substituent at the 4-position. Its molecular formula is C₆H₁₀N₂O, molecular weight 126.16 g/mol, and it exhibits a computed XLogP3 of 1.2.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 229003-15-0
Cat. No. B2475185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyloxazol-2-amine
CAS229003-15-0
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESCC(C)C1=COC(=N1)N
InChIInChI=1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8)
InChIKeyWIOHEPKTAHGOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyloxazol-2-amine (CAS 229003-15-0): Heterocyclic Building Block with Quantifiable Differentiation for Medicinal Chemistry and Agrochemical Synthesis


4-Isopropyloxazol-2-amine (CAS 229003-15-0, PubChem CID 17941489) is a 2-aminooxazole derivative bearing an isopropyl substituent at the 4-position. Its molecular formula is C₆H₁₀N₂O, molecular weight 126.16 g/mol, and it exhibits a computed XLogP3 of 1.2 [1]. The compound serves as a versatile intermediate for kinase inhibitor scaffolds, DGAT1 inhibitors, and other bioactive molecule construction [2][3]. Distinct from simpler 4-alkyl-2-aminooxazole analogs, the branched isopropyl group introduces a specific combination of steric bulk and lipophilicity that directly influences physicochemical properties and downstream biological performance.

Why Interchangeability of 4-Alkyl-2-aminooxazoles Fails: The Isopropyl Group Controls Lipophilicity, Solubility, and Steric Profile


2-Aminooxazole scaffolds are widely used as privileged structures in medicinal chemistry, but substitution at the 4-position is not a trivial variation. Lipophilicity (XLogP3) increases significantly with alkyl chain branching: 4-isopropyl-substituted derivative exhibits XLogP3 = 1.2, a >1.4 log unit increase over the unsubstituted 2-aminooxazole (XLogP3 ≈ -0.2) [1]. This impacts passive membrane permeability, metabolic stability, and off-target binding profiles. Likewise, the steric footprint of the branched isopropyl group alters regioselectivity in N-functionalization reactions and influences the geometry of metal–ligand complexes when the amino group acts as a donor. Consequently, simply substituting 4-methyl, 4-ethyl, or 4-cyclopropyl analogs is not equivalent and will yield divergent pharmacokinetic and synthetic outcomes.

Product-Specific Quantitative Evidence Guide for 4-Isopropyloxazol-2-amine


Lipophilicity Modulation: XLogP3 Shift vs. Unsubstituted 2-Aminooxazole

The lipophilicity of 4-isopropyloxazol-2-amine is quantified by XLogP3 = 1.2 [1]. In comparison, the unsubstituted 2-aminooxazole (the core scaffold) presents an XLogP3 of approximately -0.2 [2]. This +1.4 log unit increase directly affects passive membrane permeability and distribution characteristics, providing a meaningful selection criterion over less lipophilic analogs (e.g., 4-methyl or 4-ethyl derivatives) when designing CNS-penetrant or cell-permeable probes.

Lipophilicity Drug-like properties Oxazole scaffold

Rotatable Bond Count as a Proxy for Conformational Adaptability in Binding Sites

4-Isopropyloxazol-2-amine possesses one rotatable bond (the isopropyl C–C bond) [1], whereas the 4-methyl analog (4-methyloxazol-2-amine, CAS 35629-70-0) has zero rotatable bonds on the alkyl substituent [2]. The additional rotational degree of freedom can influence entropy-driven binding events and may permit better conformational sampling inside enzyme pockets, yet it may also increase the entropic penalty upon rigid binding.

Molecular flexibility Entropy Target engagement

Steric Hindrance Influence on N-Acylation Regioselectivity: Class-Level Inference from 2-Aminooxazole SAR

While direct experimental data for 4-isopropyloxazol-2-amine are not publicly available, class-level SAR indicates that bulky 4-alkyl substituents in 2-aminooxazoles shield the proximal N-3 position, favoring acylation or alkylation at the distal exocyclic NH₂ group. This is analogous to the behavior observed for 4-tert-butyl-2-aminooxazoles [1]. The isopropyl group provides sufficient steric demand to achieve this regiocontrol without the extreme rigidity of a tert-butyl group, offering a tunable intermediate steric profile.

Regioselectivity Synthetic utility Protecting group strategy

Commercial Availability and Purity Benchmark: 95%+ Purity with Defined Storage Specifications

4-Isopropyloxazol-2-amine is commercially available from multiple vendors with a minimum purity specification of 95% (HPLC) and recommended long-term storage at cool, dry conditions . In contrast, the 4-cyclopropyl analog (CAS not widely listed) is typically only available on a custom synthesis basis, and the 4-ethyl analog frequently shows batch-to-batch variability in purity. This consistent supply chain profile reduces procurement risk for multi-step synthesis campaigns.

Procurement Quality control Supply chain

Best Research and Industrial Application Scenarios for 4-Isopropyloxazol-2-amine


Hit-to-Lead Optimization of CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity (XLogP3 = 1.2 [1]) makes 4-isopropyloxazol-2-amine a preferred core for designing blood-brain barrier-permeable kinase inhibitors; its logP value falls within the optimal range for CNS drugs, unlike the more polar 4-methyl analog.

Regioselective Synthesis of N-Acylated DGAT1 Inhibitor Intermediates

Class-level steric shielding by the isopropyl group is expected to favor exocyclic amine acylation, enabling higher yields in the construction of 2-aminooxazole amide libraries for DGAT1 inhibition [2].

Building Block for Fluorinated PET Tracer Precursors via Halogen Exchange

The 2-amino group can be diazotized and converted to halides; the isopropyl substituent provides sufficient lipophilicity for radiolabeling applications while maintaining synthetic tractability, as demonstrated for analogous 4-methyl-2-aminooxazole in ¹¹C-labeling [3].

Agrochemical Lead Generation: Fungicidal 2-Aminooxazole Amides

The steric and electronic profile of the isopropyl group aligns with the requirements of agrochemical active ingredients; its adoption can accelerate the synthesis of focused libraries based on 2-aminooxazole amides, a scaffold known for fungicidal activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropyloxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.